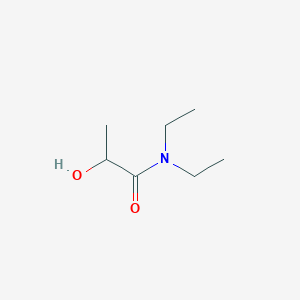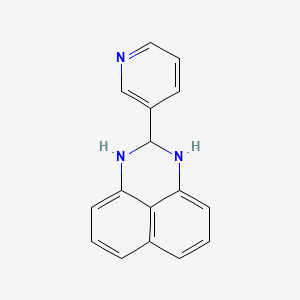![molecular formula C17H19ClN2O B11996673 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea is an organic compound with the molecular formula C11H15ClN2O. It is characterized by the presence of a urea group attached to a butan-2-yl substituted phenyl ring and a chlorophenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea typically involves the reaction of 4-chloroaniline with 4-(butan-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at temperatures ranging from 0°C to room temperature. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-(Butan-2-yl)phenyl]-3-(4-fluorophenyl)urea
- 1-[4-(Butan-2-yl)phenyl]-3-(4-bromophenyl)urea
- 1-[4-(Butan-2-yl)phenyl]-3-(4-methylphenyl)urea
Comparison: 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and methyl-substituted analogs, the chlorinated compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C17H19ClN2O |
|---|---|
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
1-(4-butan-2-ylphenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C17H19ClN2O/c1-3-12(2)13-4-8-15(9-5-13)19-17(21)20-16-10-6-14(18)7-11-16/h4-12H,3H2,1-2H3,(H2,19,20,21) |
InChI-Schlüssel |
BMOXQIYREFBLPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)




![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)
![1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylacetamide](/img/structure/B11996676.png)



